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molecular formula C14H14O3 B8483186 5-Benzyloxy-2-hydroxymethylphenol

5-Benzyloxy-2-hydroxymethylphenol

Cat. No. B8483186
M. Wt: 230.26 g/mol
InChI Key: ZXAHPLGUQWEZPA-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a 1.0M solution of LiAlH4 (22 mL) in THF at 0° C. is added dropwise a solution of 4-(benzyloxy)-2-hydroxybenzoic acid methyl ester (2.84 g, 11 mmol) in THF (15 mL). The mixture is stirred for 2 h, then quenched by the careful addition of 1 mL of saturated Na2SO4 solution. The mixture is warmed to ambient temperature and extracted with Et2O. The organic layer is washed with water, sat. NaCl and dried over sodium sulfate. The solvent is removed under reduced pressure to afford 5-benzyloxy-2-hydroxymethylphenol as a white solid: 1H NMR (DMSO-d6) δ 9.28 (s, 1H), 7.42-7.31 (m, 5H), 7.11 (d, J=8.34 Hz, 1H), 6.44-6.40 (m, 2H), 5.01 (s, 2H), 4.75-4.72 (m, 1H), 4.38 (d, J=5.56 Hz, 2H); (M−H)−=229.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][C:11]=1[OH:24]>C1COCC1>[CH2:17]([O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][OH:8])=[C:11]([OH:24])[CH:12]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.84 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OCC1=CC=CC=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the careful addition of 1 mL of saturated Na2SO4 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer is washed with water, sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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